molecular formula C9H10ClNS B1350143 2-(2-Chloro-phenyl)-thiazolidine CAS No. 67189-26-8

2-(2-Chloro-phenyl)-thiazolidine

Cat. No. B1350143
CAS RN: 67189-26-8
M. Wt: 199.7 g/mol
InChI Key: KRHLVQZFBQEBFU-UHFFFAOYSA-N
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Description

2-(2-Chloro-phenyl)-thiazolidine (2-CPD) is a heterocyclic compound with a thiazolidine ring structure. It is a colorless, volatile, and water-soluble compound that has been studied extensively for its potential applications in medicinal chemistry. 2-CPD is an important building block for the synthesis of a variety of heterocyclic compounds, including those with potential therapeutic value. The synthesis of 2-CPD is relatively simple and is widely used in medicinal chemistry research.

Scientific Research Applications

Antidiabetic Agents

Thiazolidine derivatives have been recognized for their potential as antidiabetic agents. Novel thiazolidinedione analogs have been synthesized as partial activators of PPAR-γ to mitigate adverse effects associated with overactivation of the enzyme, which is crucial for glycemic control and preventing micro- and macrovascular complications in diabetes .

Antimicrobial Activity

Thiazole and thiazolidine derivatives are being explored for their antimicrobial properties. The synthesis of novel compounds within this category aims to create potent therapeutic agents for the treatment of various infections .

Synthesis and Biological Properties

Research into triazole/thiazolidine-2,4-diones hybrids focuses on the synthesis approaches and a deeper study of the biological properties of these compounds, including various substituents in the thiazolidine ring .

Pharmacokinetic Activity

The novel synthesis methods of thiazolidine derivatives are critically reviewed with respect to yield, purity, selectivity, and pharmacokinetic activity. These data are valuable for designing next-generation drug candidates .

Multi-Modal Action for Type 2 Diabetes Management

Thiazolidinedione derivatives have been discovered with multi-modal action targeting multiple targets for type 2 diabetes management. Their effects on α-amylase and α-glucosidase activities suggest that clinically low doses may be required to delay glucose absorption in the gut .

properties

IUPAC Name

2-(2-chlorophenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNS/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHLVQZFBQEBFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70986201
Record name 2-(2-Chlorophenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70986201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67189-26-8
Record name Thiazolidine, 2-(o-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067189268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Chlorophenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70986201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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